2-Heptanone

Description

Foundational Concepts and Research Significance

2-Heptanone is a dialkyl ketone, with its carbonyl group located at the second carbon position. nih.gov This structure allows it to participate in various biochemical reactions and interactions. In chemical biology, the significance of this compound lies in its role as a semiochemical, a chemical substance that carries information between organisms. mdpi.com It functions as a pheromone in several insect species, influencing behaviors such as alarm and defense. bris.ac.uklabinsights.nl

The research significance of this compound also extends to its metabolic origins and effects. It is a metabolite of n-heptane and has been identified in the urine of individuals exposed to this hydrocarbon. foodb.cahmdb.cawikipedia.org Furthermore, studies have explored its biosynthesis by various bacteria, suggesting a role in microbial communication and interactions within specific ecosystems, such as beehives. mdpi.comresearchgate.netnih.gov The compound's presence in food items like cheese, where it contributes to the characteristic "blue cheese" aroma, also makes it relevant to food science and flavor chemistry. thegoodscentscompany.comchegg.comperfumerflavorist.com

Historical Perspectives on this compound Research

Historically, research on this compound was largely centered on its identification in natural sources and its properties as a flavor and fragrance agent. fragranceconservatory.comthegoodscentscompany.com Early studies documented its presence in dairy products and its contribution to the aroma of certain cheeses. chegg.com

A significant shift in the research focus occurred with the discovery of its role as an insect pheromone. For a long time, it was believed to be an alarm pheromone for honeybees, signaling danger and recruiting other bees for defense. bris.ac.uknih.govmdpi.com This hypothesis was based on the observation that it is released from the mandibular glands of honeybees during a bite. nih.govresearchgate.netperfectbee.com However, subsequent research challenged this notion, with some studies finding no defensive response from honeybees when exposed to this compound. nih.gov

More recent investigations have redefined our understanding of this compound's function in honeybees. It is now thought to act as a local anesthetic, paralyzing small hive pests like wax moth larvae and Varroa mites, which allows the bees to remove them from the colony. wikipedia.orgnih.govplos.org This discovery has opened new avenues for research into its potential applications.

Current Research Frontiers and Unaddressed Questions

Current research on this compound is exploring several exciting frontiers. One of the most promising areas is its potential as a biomarker for various diseases in humans. hmdb.ca Its detection in urine has been linked to conditions such as lung cancer, ulcerative colitis, and Crohn's disease, although more research is needed to establish a definitive causal link. hmdb.camdpi.com

The biosynthesis of this compound by microorganisms is another active area of investigation. mdpi.comfrontiersin.org Scientists are working to understand the enzymatic pathways involved in its production by bacteria and fungi. researchgate.netosti.gov This research could lead to the metabolic engineering of microorganisms for the sustainable production of this compound for various industrial applications.

Several key questions about this compound remain unanswered. The precise mechanisms by which it acts as a local anesthetic are still being elucidated. plos.org Further research is also needed to fully understand its role in microbial ecosystems and its potential as a reliable biomarker for human diseases. mdpi.comnih.gov The exploration of its sensory effects on humans and its potential applications in medicine and pest control are also ongoing areas of study. wikipedia.org

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C7H14O |

| Molecular Weight | 114.1855 g/mol |

| Appearance | Colorless liquid |

| Odor | Fruity, banana-like |

| Boiling Point | 151.5 °C |

| Melting Point | -35 °C |

| Flash Point | 47 °C |

| Density | 0.8166 g/cm³ |

| Solubility in Water | Slightly soluble |

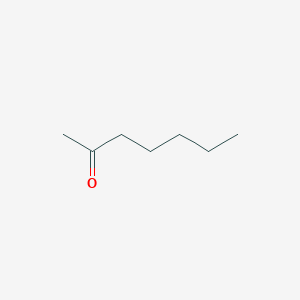

Structure

3D Structure

Propriétés

IUPAC Name |

heptan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O/c1-3-4-5-6-7(2)8/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CATSNJVOTSVZJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O, Array | |

| Record name | N-AMYL METHYL KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1087 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL n-AMYL KETONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0920 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5021916 | |

| Record name | 2-Heptanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-amyl methyl ketone appears as a clear colorless liquid. Flash point 126 °F. Less dense than water and only slightly soluble in water. Hence floats on water. Vapors heavier than air. Density 6.8 lb / gal. Used as a synthetic flavoring and in perfumes., Liquid, Colorless to white liquid with a banana-like, fruity odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless, mobile liquid with a fruity, spicy odour, Colorless to white liquid with a banana-like, fruity odor. | |

| Record name | N-AMYL METHYL KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1087 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Heptanone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl (n-amyl) ketone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/144 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Heptanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003671 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | METHYL n-AMYL KETONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0920 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-Heptanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/411/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | METHYL (N-AMYL) KETONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/110 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methyl (n-amyl) ketone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0399.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

300 °F at 760 mmHg (USCG, 1999), 151.5 °C at 760 mm Hg; 111 °C at 21 mm Hg, 149.00 to 150.00 °C. @ 760.00 mm Hg, 151 °C, 305 °F | |

| Record name | N-AMYL METHYL KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1087 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-HEPTANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1122 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Heptanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003671 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | METHYL n-AMYL KETONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0920 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYL (N-AMYL) KETONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/110 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methyl (n-amyl) ketone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0399.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

102 °F (USCG, 1999), 39 °C, 102 °F (39 °C) (Closed cup), 117 °F (Open cup), 102 °F | |

| Record name | N-AMYL METHYL KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1087 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl (n-amyl) ketone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/144 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-HEPTANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1122 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYL n-AMYL KETONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0920 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYL (N-AMYL) KETONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/110 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methyl (n-amyl) ketone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0399.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

0.4 % (NIOSH, 2023), Soluble in alcohol and ether, 0.43% (by wt) in water, Miscible with organic solvents, In water, 4.28X10+3 mg/L at 25 °C, 4.3 mg/mL at 25 °C, Solubility in water: poor, miscible with alcohol and ether; 1 ml in 250 ml water, 0.4% | |

| Record name | N-AMYL METHYL KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1087 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-HEPTANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1122 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Heptanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003671 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | METHYL n-AMYL KETONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0920 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-Heptanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/411/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | Methyl (n-amyl) ketone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0399.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.82 (USCG, 1999) - Less dense than water; will float, 0.8324 at 0 °C/4 °C; 0.8197 at 15 °C/4 °C; 0.8068 at 30 °C/4 °C, Bulk density = 6.8 lb/gal, Relative density (water = 1): 0.8, 0.814-0.819, 0.81 | |

| Record name | N-AMYL METHYL KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1087 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-HEPTANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1122 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYL n-AMYL KETONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0920 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-Heptanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/411/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | METHYL (N-AMYL) KETONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/110 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methyl (n-amyl) ketone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0399.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.9 (AIR= 1), Relative vapor density (air = 1): 3.9 | |

| Record name | 2-HEPTANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1122 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYL n-AMYL KETONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0920 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

3 mmHg (NIOSH, 2023), 3.85 [mmHg], 3.85 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 0.2, 3 mmHg | |

| Record name | N-AMYL METHYL KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1087 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl (n-amyl) ketone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/144 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-HEPTANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1122 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYL n-AMYL KETONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0920 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYL (N-AMYL) KETONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/110 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methyl (n-amyl) ketone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0399.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless to white liquid | |

CAS No. |

110-43-0 | |

| Record name | N-AMYL METHYL KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1087 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Heptanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Heptanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-HEPTANONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7313 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Heptanone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Heptanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.426 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HEPTANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89VVP1B008 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-HEPTANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1122 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Heptanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003671 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | METHYL n-AMYL KETONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0920 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYL (N-AMYL) KETONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/110 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 2-Heptanone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/MJ4D7038.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-31 °F (USCG, 1999), -35.5 °C, -35 °C, -32 °F | |

| Record name | N-AMYL METHYL KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1087 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-HEPTANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1122 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Heptanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003671 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | METHYL n-AMYL KETONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0920 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYL (N-AMYL) KETONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/110 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methyl (n-amyl) ketone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0399.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Biosynthesis and Metabolic Pathways of 2 Heptanone

Endogenous Production in Biological Systems

The chemical compound 2-heptanone is not merely a synthetic creation but is actively produced by a diverse array of organisms through various metabolic pathways. Its presence has been identified in microbes, plants, and insects, where it serves a multitude of ecological functions.

Microbial Biosynthesis

Microorganisms, including fungi, bacteria, and yeast, are significant producers of this compound. The biosynthesis in these organisms often involves the metabolism of fatty acids.

Penicillium roquefortii, the fungus responsible for the characteristic flavor and aroma of blue cheese, synthesizes this compound from octanoic acid. oup.comipb.ac.id Spores of P. roquefortii are capable of this biotransformation, although the kinetic behavior can vary significantly between different strains. oup.com The process requires an activator, with ethanol (B145695) being a particularly effective one, and can be influenced by the culture conditions. oup.comnih.gov For instance, when spores are produced on buckwheat seeds, the medium itself can act as an activator source. oup.com The conversion involves the β-oxidation of octanoic acid to produce β-ketoacids, which are then decarboxylated to form this compound.

Mycoparasitic fungi, such as Trichoderma atroviride and Cladobotryum mycophilum, also produce this compound as a volatile organic compound (VOC). czechmycology.orgnih.gov In T. atroviride, the production of this compound is dependent on the lipoxygenase enzyme Lox1, particularly in darkness. nih.gov Studies have shown that the release of this compound by T. atroviride can be enhanced during co-cultivation with a host fungus like Fusarium oxysporum, suggesting a role in mycoparasitism. czechmycology.orgresearchgate.netmdpi.com Cladobotryum mycophilum has also been identified as a producer of this compound. czechmycology.org

Table 1: Fungal Producers of this compound and Associated Findings

| Fungal Species | Precursor/Pathway | Key Findings | References |

| Penicillium roquefortii | Octanoic acid via β-oxidation | Spores catalyze the reaction; requires an activator like ethanol. | oup.comipb.ac.idnih.govnih.gov |

| Trichoderma atroviride | Lox1-dependent pathway | Production is influenced by light conditions and interaction with host fungi. | czechmycology.orgnih.govmdpi.comppjonline.org |

| Cladobotryum mycophilum | Not specified | Identified as a producer of this compound among other VOCs. | czechmycology.org |

| Penicillium commune | Not specified | Produced in cultures cultivated on pine wood. | scientificlabs.co.uk |

| Paecilomyces variotii | Not specified | Produced in cultures cultivated on pine wood. | scientificlabs.co.uk |

A variety of bacterial species have been shown to produce this compound. In the pathogenic bacterium Bacillus nematocida, this compound acts as an attractant for its nematode host. frontiersin.orgnih.govnih.gov A specific methylketone synthase gene, yneP, has been identified in B. nematocida and is responsible for its production. frontiersin.orgnih.gov Interestingly, a homologous gene exists in the non-pathogenic Bacillus subtilis, but it does not produce this compound; instead, it appears to convert it into 6-methyl-2-heptanone. frontiersin.orgnih.govnih.gov The biosynthesis in Bacillus species is linked to the de novo fatty acid synthesis pathway. frontiersin.orgnih.gov

Escherichia coli is another bacterium capable of producing this compound. nih.govresearchgate.netosti.govnih.govacs.org Metabolic engineering strategies have been employed to enhance its production in E. coli for potential applications. nih.govresearchgate.netosti.govnih.gov These strategies often involve the conversion of octanoyl-CoA to β-ketooctanoyl-CoA, followed by hydrolysis and spontaneous decarboxylation. nih.gov

Several bacteria associated with honeybees have been found to produce this compound, including Acetobacteraceae bacterium, Bacillus thuringiensis, and Apilactobacillus kunkeei. mdpi.commdpi.comresearchgate.netsciprofiles.comnih.govnih.govdntb.gov.ua The production levels are often strain-specific, ranging from 1.5 to 2.6 ng/mL in culture filtrates. mdpi.comresearchgate.netsciprofiles.comnih.gov The presence of putative methylketone synthase homologs in these bacteria suggests their biosynthetic potential. mdpi.comnih.gov

Lactic acid bacteria, such as Lactobacillus casei and Lactobacillus paracasei, are known to produce this compound, which contributes to the aroma of dairy products. mdpi.comresearchgate.netfrontiersin.org

Table 2: Bacterial Producers of this compound and Their Biosynthetic Pathways

| Bacterial Species | Pathway/Gene | Key Findings | References |

| Bacillus nematocida | Methylketone synthase gene (yneP) | Produces this compound as a nematode attractant. | frontiersin.orgnih.govnih.gov |

| Bacillus subtilis | Homolog of yneP | Converts this compound to 6-methyl-2-heptanone. | frontiersin.orgnih.govnih.gov |

| Escherichia coli | Metabolic engineering of β-oxidation | Production can be optimized for industrial purposes. | nih.govresearchgate.netosti.govnih.govacs.orgnih.gov |

| Acetobacteraceae bacterium | Putative methylketone synthase | Found in honeybee hives, produces 1.5-2.6 ng/mL. | mdpi.commdpi.comresearchgate.netsciprofiles.comnih.govnih.govdntb.gov.ua |

| Apilactobacillus kunkeei | Putative methylketone synthase | Found in honeybee hives, produces 1.5-2.6 ng/mL. | mdpi.commdpi.comresearchgate.netsciprofiles.comnih.govnih.govdntb.gov.uamdpi.com |

| Lactobacillus species | Not specified | Contributes to the aroma of dairy products. | mdpi.comresearchgate.netfrontiersin.orguco.es |

The yeast Saccharomyces cerevisiae, commonly known as baker's yeast, can metabolize this compound. nih.govresearchgate.netatamanchemicals.com While it is more commonly studied for its ability to reduce this compound to 2-heptanol (B47269), it is also recognized as a producer of this compound. nih.govresearchgate.netatamanchemicals.com The biosynthesis of methyl ketones in yeast is thought to occur via the β-oxidation of fatty acids. researchgate.net

Bacterial Biosynthetic Pathways (e.g., Escherichia coli, Bacillus nematocida, Lactobacillus species, Acetobacteraceae bacterium, Apilactobacillus kunkeei)

Plant Biosynthesis (e.g., Wild Tomatoes (Lycopersicon hirsutum))

Wild tomatoes (Lycopersicon hirsutum, now classified as Solanum habrochaites) are known to produce a range of methyl ketones, including this compound, in their glandular trichomes as a defense mechanism against pests. mdpi.comuu.nl Two key enzymes, methylketone synthase I (MKS1) and methylketone synthase II (MKS2), have been identified in this species. frontiersin.orgnih.govresearchgate.netcapes.gov.br These enzymes utilize intermediates from the fatty acid biosynthetic pathway to produce methyl ketones. nih.govmdpi.com The process involves the hydrolysis of a 3-ketoacyl-acyl carrier protein intermediate to form 3-ketoacids, which are then decarboxylated. uu.nl

Insect Secretion and Production (e.g., Honeybee Mandibular Glands)

Worker honeybees (Apis mellifera) secrete this compound from their mandibular glands. scientificlabs.co.ukmdpi.comscientificbeekeeping.co.ukresearchgate.netnih.gov The production of this compound increases as the worker bee ages, with the highest levels found in guard and forager bees. researchgate.netnih.gov Initially, it was hypothesized to be an alarm pheromone, but more recent research has shown that it acts as a local anesthetic, paralyzing small arthropods like wax moth larvae and Varroa mites when the bee bites them. scientificlabs.co.ukmdpi.comscientificbeekeeping.co.ukresearchgate.net This provides a chemical defense mechanism for the honeybee colony.

Mammalian Metabolic Origins (e.g., Rodents, Human Metabolome)

This compound, a methyl ketone with the chemical formula C7H14O, is not only a product of microbial and plant metabolism but is also found in mammals, where it arises from specific metabolic processes and can serve as a chemical signal. mdpi.comfrontiersin.orghmdb.ca In rodents, this compound is a well-documented alarm pheromone present in their urine. scielo.sa.cr Its concentration has been observed to increase in rats subjected to stress, and the scent can elicit anxiety-like behaviors in other rats. scielo.sa.cr Two specific ketones, this compound and 6-methyl-5-hepten-2-one, released by dominant rats can generate psychosocial stress in subordinate individuals. scielo.sa.cr

In the human metabolome, this compound has been identified in various bodily fluids and is associated with the metabolism of certain compounds. hmdb.cascielo.sa.cr It is a known metabolite of n-heptane, a solvent to which workers in some industries may be exposed. hmdb.ca Furthermore, it is considered a product of the β-oxidation of 2-ethylhexanoic acid, which is a metabolite of plasticizers like di-(2-ethylhexyl) phthalate. nih.govmdpi.com The compound has been detected in human feces and urine. scielo.sa.cr Its presence in the human body is also linked to the metabolism of fatty acids, suggesting an endogenous production pathway. scielo.sa.cr Research has also detected this compound in the volatile metabolomic signature of human breast cancer cell lines.

| Source/Context | Organism | Significance/Origin |

| Urine | Rodents (Rats, Mice) | Functions as an alarm pheromone, with increased levels during stress. scielo.sa.crnih.gov |

| Human Metabolome | Humans | Detected in urine and feces; a metabolite of n-heptane and 2-ethylhexanoic acid (from plasticizers). hmdb.cascielo.sa.crnih.gov |

| Cell Lines | Humans | Identified in the volatile signature of breast cancer cells. |

Enzymatic Mechanisms and Pathway Elucidation

The biosynthesis of this compound is intrinsically linked to fatty acid metabolism, specifically through a modified or "abortive" version of the β-oxidation cycle. frontiersin.org This pathway intercepts an intermediate of fatty acid breakdown and diverts it toward methyl ketone synthesis through a series of specific enzymatic reactions.

Beta-oxidation Cycle Intermediates and Abortive Pathways

The primary pathway for this compound synthesis begins with the eight-carbon fatty acid, octanoic acid. scielo.sa.crresearchgate.net In the conventional β-oxidation spiral, fatty acids are sequentially broken down into two-carbon acetyl-CoA units. libretexts.org However, for methyl ketone production, this process is interrupted. Octanoic acid is first activated to its coenzyme A (CoA) thioester, octanoyl-CoA. researchgate.netnih.gov This intermediate then enters a partial β-oxidation sequence. Instead of being fully degraded, the pathway proceeds only to the formation of a β-ketoacyl-CoA, which becomes the key precursor for this compound. scielo.sa.crresearchgate.net This diversion from the main energy-generating catabolic pathway is why it is often referred to as an abortive pathway. frontiersin.org

Role of Methyl Ketone Synthase (e.g., FadM homologs, yneP)

The central enzymatic step in converting the β-oxidation intermediate into a methyl ketone precursor is carried out by a class of enzymes known as methyl ketone synthases. mdpi.comfrontiersin.org In many bacteria, this function is performed by β-ketoacyl-CoA thioesterases, such as FadM from Escherichia coli and its homologs. nih.govnih.govosti.gov These enzymes hydrolyze the β-ketoacyl-CoA thioester (in this case, β-ketooctanoyl-CoA) to release a free β-keto acid. researchgate.netnih.gov Studies have shown that FadM is a valuable catalyst for enhancing methyl ketone production. nih.gov Bioprospecting efforts have identified FadM homologs from other species, such as Providencia sneebia, that exhibit high activity on medium-chain substrates to produce this compound. nih.govosti.gov

Another novel methyl ketone synthase gene identified is yneP, found in Bacillus nematocida. frontiersin.org This gene is crucial for the synthesis of this compound in this bacterium. frontiersin.org Interestingly, a homolog of yneP exists in the closely related but non-pathogenic Bacillus subtilis, although in this species the this compound produced is further metabolized into 6-methyl-2-heptanone. frontiersin.orgresearchgate.net

Acyl-CoA Thioesterases and their Specificity

Acyl-CoA thioesterases play a dual role in the biosynthesis of this compound. First, specific acyl-ACP (acyl carrier protein) thioesterases are required to terminate fatty acid synthesis and release the free fatty acid precursor, octanoate (B1194180). researchgate.netnih.gov The chain-length specificity of these thioesterases is a critical determinant of the final methyl ketone product. nih.govosti.gov For instance, introducing a C8-specific thioesterase into a production system ensures the availability of octanoate for subsequent conversion to this compound. researchgate.netosti.gov

Secondly, the methyl ketone synthase itself, such as FadM, is a type of thioesterase—specifically a β-ketoacyl-CoA thioesterase. nih.govnih.gov Its function is to cleave the CoA moiety from the β-ketoacyl-CoA intermediate. researchgate.netnih.gov In vitro studies have confirmed that FadM is promiscuous and can hydrolyze several CoA-thioester pathway intermediates. nih.gov

Bi-functional Enoyl-CoA Hydratase/3-hydroxyacyl-CoA Dehydrogenase Activity

To generate the β-ketoacyl-CoA substrate required by the methyl ketone synthase, the acyl-CoA precursor must undergo two key steps of the β-oxidation cycle: hydration and dehydrogenation. These reactions are often catalyzed by a single bi-functional enzyme. researchgate.netnih.gov In E. coli, this enzyme is FadB or FadBJ, which possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities. researchgate.netnih.govnih.govosti.gov

The process starts with the dehydrogenation of octanoyl-CoA by an acyl-CoA dehydrogenase (FadE), forming an enoyl-CoA. researchgate.net The bi-functional enzyme then catalyzes the hydration of this double bond to produce a 3-hydroxyacyl-CoA intermediate. researchgate.netnih.gov Immediately following, the dehydrogenase domain of the same enzyme oxidizes the hydroxyl group to a ketone, yielding the final β-keto-octanoyl-CoA. researchgate.netnih.govnih.gov In humans, a similar role is played by the peroxisomal bifunctional enzyme (EHHADH), which also contains both hydratase and dehydrogenase domains. uniprot.orggenecards.org

Decarboxylation Processes in Methyl Ketone Formation

The final step in the formation of this compound is the decarboxylation of the β-keto acid (3-oxooctanoic acid) that was produced by the methyl ketone synthase (e.g., FadM). scielo.sa.crresearchgate.netnih.gov β-keto acids are inherently unstable compounds. nih.gov For medium- and long-chain β-keto acids, such as 3-oxooctanoate, the decarboxylation process can occur spontaneously under mild physiological conditions without the need for a specific decarboxylase enzyme. nih.govnih.gov The reaction involves the loss of a carbon atom as carbon dioxide, resulting in the formation of the seven-carbon methyl ketone, this compound. scielo.sa.crgoogle.com This spontaneous nature is a key feature of the pathway for producing methyl ketones with longer carbon chains. nih.gov

Bromoperoxidase-Mediated Halogenation (e.g., in Marine Algae)

Certain marine algae are significant producers of halogenated organic compounds, including derivatives of this compound. core.ac.uk This synthesis is often mediated by haloperoxidase enzymes, particularly bromoperoxidases, which are found in both red and green algae. core.ac.uk These enzymes catalyze the incorporation of bromide ions from the marine environment into organic molecules. nih.gov

A notable example is the heme-containing bromoperoxidase found in the green marine alga Penicillus capitatus. nih.govudel.edu This enzyme utilizes 3-oxooctanoic acid as a substrate, along with hydrogen peroxide and bromide, to produce a series of brominated heptanones. udel.edu Through gas chromatography and mass spectroscopy, the identified products of this enzymatic reaction include 1-bromo-2-heptanone, 1,1-dibromo-2-heptanone, and 1,1,1-tribromo-2-heptanone. nih.gov The mono- and dibrominated heptanones can serve as precursors for the subsequent enzymatic formation of the tribromo-heptanone. nih.gov Similarly, red algae from the genera Bonnemaisonia and Asparagopsis are also known to produce brominated heptanones. core.ac.uk For instance, a bromoperoxidase isolated from Bonnemaisonia hamifera acts on 3-oxooctanoic acid to yield various halogenated compounds. core.ac.uk

The final step in the pathway, the hydrolysis of 1,1,1-tribromo-2-heptanone to produce bromoform, appears to be a non-enzymatic reaction in extracts from P. capitatus. nih.govudel.edu

| Substrate | Enzyme/Organism | Products |

| 3-Oxooctanoic Acid | Bromoperoxidase from Penicillus capitatus | 1-bromo-2-heptanone |

| 3-Oxooctanoic Acid | Bromoperoxidase from Penicillus capitatus | 1,1-dibromo-2-heptanone |

| 3-Oxooctanoic Acid | Bromoperoxidase from Penicillus capitatus | 1,1,1-tribromo-2-heptanone |

Genetic and Molecular Regulation of Biosynthesis

The production of this compound is tightly controlled by genetic and molecular mechanisms, which involve specific genes, regulatory networks, and metabolic fluxes within the producer organisms.

Gene Identification and Cloning for this compound Production

The genetic basis for this compound biosynthesis has been investigated in microorganisms. In a study focusing on the bacterium Bacillus nematocida B16, which uses this compound as a chemical attractant for its nematode host, a novel methylketone synthase gene, yneP, was identified as being responsible for its production. researchgate.netfrontiersin.org

To confirm its function, the yneP gene was cloned and heterologously expressed in Escherichia coli BL21. frontiersin.orgnih.gov The volatile organic compounds (VOCs) produced by the engineered E. coli were then analyzed using Solid Phase Microextraction-Gas Chromatography-Mass Spectrometry (SPME-GC-MS). frontiersin.orgnih.gov The results showed that the overexpression of yneP led to the production of a range of methyl ketones, which were absent in the control strains. frontiersin.orgnih.gov Notably, this compound was a prominent product, with a peak area of 6.21% in the engineered strain, significantly higher than the 0.16% observed in the original B. nematocida B16. frontiersin.orgnih.gov This demonstrated conclusively that yneP functions as a methylketone synthase. In contrast, another potential gene, ytpA, did not show any methylketone production when overexpressed under the same conditions. frontiersin.orgnih.gov

| Compound | Peak Area (%) in E. coli with yneP |

| 2-Pentanone | 6.66 |

| 2-Hexanone | Not specified |

| This compound | 6.21 |

| 2-Octanone (B155638) | Not specified |

| 2-Nonanone (B1664094) | 4.80 |

| 2-Decanone | Not specified |

| 2-Undecanone | Not specified |

| 2-Tridecanone | Not specified |

Comparative Transcriptomics and Proteomics of Producer Organisms

Comparative transcriptomics and proteomics are powerful tools for understanding the regulation of biosynthetic pathways by comparing gene and protein expression levels between different organisms or under different conditions. nih.govfrontiersin.org In the context of this compound production, a comparative study was conducted between the pathogenic producer Bacillus nematocida B16 and its close, non-pathogenic relative Bacillus subtilis 168, which does not produce this compound. researchgate.net

Interestingly, B. subtilis 168 possesses a homologous gene to yneP, named yneP'. researchgate.net Despite the high homology, GC-MS analysis showed no detectable this compound production by B. subtilis 168. researchgate.net Transcriptional analysis revealed few differences in the expression of yneP and yneP' under the same conditions. researchgate.net Further investigation demonstrated that the lack of this compound in B. subtilis 168 was at least partially due to its subsequent conversion into 6-methyl-2-heptanone via methylation. researchgate.net This highlights how post-synthesis modification, revealed through comparative analysis, can dictate the final chemical profile of an organism.

Such comparative studies, integrating transcriptomics (analyzing differentially expressed genes, or DEGs) and proteomics (analyzing differentially expressed proteins, or DEPs), can reveal key regulatory genes and enzymatic bottlenecks. nih.govfrontiersin.org They provide insights into why one organism produces a specific compound while a closely related one does not, pointing to differences in gene expression, protein activity, or downstream metabolic pathways. researchgate.netnih.gov

Metabolic Flux Analysis in Biosynthetic Pathways

Metabolic Flux Analysis (MFA) is a quantitative technique used to determine the rates (fluxes) of metabolic reactions within a biological system. wikipedia.org It is a crucial tool in metabolic engineering for understanding and optimizing the production of target molecules like this compound. wikipedia.org MFA allows researchers to map the flow of carbon atoms through the intricate network of metabolic pathways, identifying rate-limiting steps and potential diversions of precursors away from the desired product. wikipedia.orgnih.gov

In the context of producing medium-chain methyl ketones in engineered E. coli, MFA is used to analyze the efficiency of the engineered pathways. researchgate.net These pathways often start from fatty acid biosynthesis, where precursors like octanoyl-CoA are channeled through a modified β-oxidation cycle to generate β-ketoacyl-CoAs, the direct precursors to methyl ketones. researchgate.netosti.gov

MFA typically involves isotopic labeling experiments, where a labeled substrate (e.g., ¹³C-glucose) is fed to the cells. creative-proteomics.com By tracking the incorporation of the ¹³C label into various intracellular metabolites using mass spectrometry or NMR, researchers can calculate the relative flux through different converging or branching pathways. creative-proteomics.com This approach, known as ¹³C-MFA, provides a detailed snapshot of the cell's central metabolism and the performance of the engineered pathway, guiding further engineering efforts to enhance the production titer of compounds like this compound. wikipedia.orgcreative-proteomics.com

Biological and Ecological Roles of 2 Heptanone

Chemosensory and Pheromonal Functions

As a semiochemical, 2-Heptanone is a key mediator of information, eliciting specific physiological and behavioral responses in receiving organisms.

This compound is recognized as an alarm pheromone in several species. In rodents, it is a urinary component that signals stress or danger. wikipedia.orgnmppdb.com.ng The concentration of this compound increases in the urine of rats subjected to unavoidable physical stress. scielo.sa.crresearchgate.net The perception of this ketone from the urine of stressed individuals can produce anxiety-like behaviors and long-term despair in other rats. scielo.sa.crkarger.com This chemical signal serves to alert conspecifics to the presence of a threat. karger.comresearchgate.netatamanchemicals.com Two ketones, including this compound, released by dominant rats can also generate psychosocial stress in subordinate rats. scielo.sa.cr

In honeybees (Apis mellifera), this compound is secreted by the mandibular glands. nih.govfrontiersin.org It was historically considered an alarm pheromone that recruits other bees and induces defensive behaviors. nih.govapiculture.comwikipedia.orgnih.govresearchgate.net However, this role has been debated, with some studies showing it does not trigger a significant defensive response when applied at colony entrances. apiculture.commdpi.com The amount of this compound secreted increases with the age of the worker bee, being highest in guards and foragers. apiculture.com While it is a component of the alarm pheromone blend, its primary role in defense appears to be more complex than simply recruiting nestmates. wikipedia.orgtheholyhabibee.com

Table 1: Alarm Pheromone Activity of this compound

| Organism | Source of this compound | Observed Effect in Conspecifics |

|---|---|---|

| Rodents (Rats) | Urine of stressed individuals | Induces anxiety, despair, and defensive behaviors. scielo.sa.crkarger.comresearchgate.net |

| Honeybees (Apis mellifera) | Mandibular glands | Historically thought to recruit bees for defense; now debated. nih.govapiculture.commdpi.com |

| Ants (Atta texana, Iridomyrmex pruinosus) | Glandular secretions | Component of the alarm pheromone blend. mdpi.combris.ac.uk |

Beyond its function as an alarm signal, this compound is utilized for chemical marking and social communication. In rodents, the release of volatile compounds like this compound contributes to defining and maintaining social hierarchies. scielo.sa.crresearchgate.net The compound is found in the urine of dominant rats and can induce psychosocial stress in subordinates, reinforcing social status. scielo.sa.cr

In a study on the Alaotran gentle lemur, this compound was one of four volatile compounds found exclusively in the female's anogenital odor secretions during the two-day ovulation window, suggesting it acts as a signal for fertility. frontiersin.org

For honeybees, it was proposed that this compound serves as a repellent forage marking scent, signaling to other foragers that a flower has been recently visited and its nectar depleted. wikipedia.org However, other research has cast doubt on this function, suggesting the compound is too volatile to serve as an effective and lasting chemical marker on flowers. apiculture.com

The perception of this compound is mediated by specific olfactory receptors (ORs). In mice, this compound is a urinary pheromone that has a high affinity for the main olfactory epithelium. wikipedia.orgatamanchemicals.comnmppdb.com.ngebi.ac.uk Research has shown that it agonizes, or activates, a specific olfactory receptor, and that this receptor binds selectively to this compound. wikipedia.orgatamanchemicals.comebi.ac.ukatamankimya.com

In rats, the perception of this compound leads to neurological changes. It increases the firing rate of neurons in the basal amygdala, a brain region involved in fear and emotional responses. scielo.sa.crkarger.com This response is mediated by the main olfactory system, rather than the vomeronasal organ. nih.gov Specifically, research has identified a vomeronasal receptor, Vom1r68, that is activated by this compound. biorxiv.org Olfactory exposure to this compound was found to reduce the responsivity of connections between the ventral tegmental area (VTA) and the nucleus accumbens shell, which may be related to a primary defensive warning response. nih.gov Studies on OR912-93 in various mammal species found that this receptor is activated by this compound, and specific amino acid changes in the receptor can modify this specificity. oup.com

Table 2: Olfactory Receptor Interactions with this compound in Rodents

| Organism | Olfactory Tissue/Receptor | Finding |

|---|---|---|

| Mouse | Main Olfactory Epithelium | High affinity for the epithelium. wikipedia.orgatamanchemicals.comnmppdb.com.ngebi.ac.uk |